1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethanone moiety attached to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with Chlorofluorophenyl Group: The final step involves the substitution reaction where the ethanone moiety is reacted with 2-chloro-6-fluorobenzene under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom, potentially altering its chemical properties and applications.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-4-fluorophenyl)ethanone: The position of the fluorine atom is different, which can influence its interaction with biological targets.
Uniqueness
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This unique structure may offer advantages in selectivity and potency in its applications.
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO3S/c1-16(2,3)23(21,22)11-7-8-19(10-11)15(20)9-12-13(17)5-4-6-14(12)18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWJCPAJBBFRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.